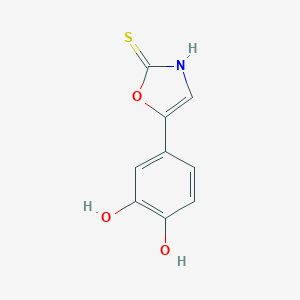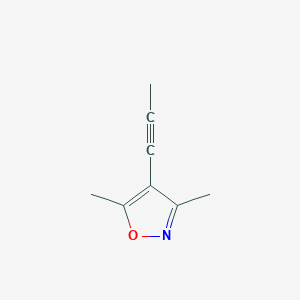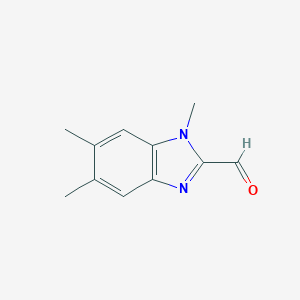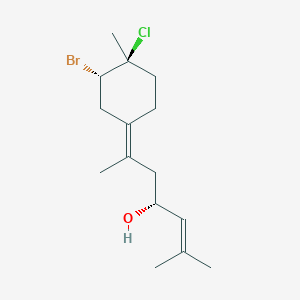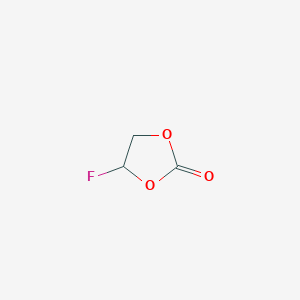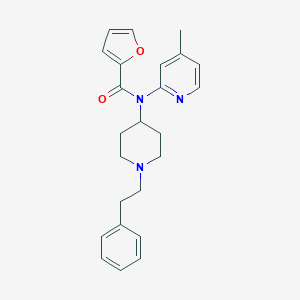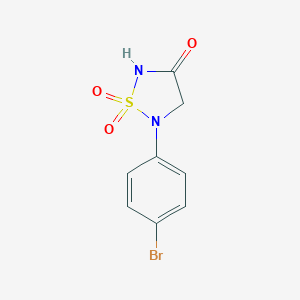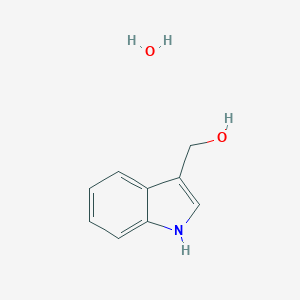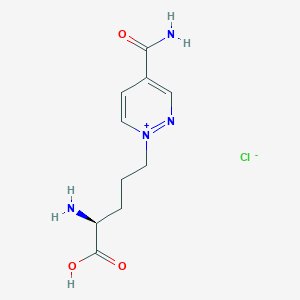
(S)-4-(Aminocarbonyl)-1-(4-amino-4-carboxybutyl)pyridazinium chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-4-(Aminocarbonyl)-1-(4-amino-4-carboxybutyl)pyridazinium chloride, commonly known as ACPD, is a chemical compound that has been extensively studied for its various applications in scientific research. ACPD is a potent agonist of metabotropic glutamate receptors and has been used in several studies to understand the mechanism of action of these receptors.
Wirkmechanismus
ACPD acts as an agonist of metabotropic glutamate receptors, which are G protein-coupled receptors that are activated by glutamate. Upon activation, these receptors activate various signaling pathways that lead to changes in neuronal excitability, synaptic plasticity, and neurotransmitter release. ACPD has been shown to activate the group I and group II metabotropic glutamate receptors, which are involved in the regulation of calcium signaling and synaptic plasticity.
Biochemische Und Physiologische Effekte
The activation of metabotropic glutamate receptors by ACPD leads to various biochemical and physiological effects. These include the modulation of calcium signaling, the regulation of synaptic plasticity, and the modulation of neurotransmitter release. ACPD has also been shown to have neuroprotective effects in several studies, which may have implications for the treatment of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
ACPD is a potent agonist of metabotropic glutamate receptors and has been extensively used in scientific research. The advantages of using ACPD include its high potency and selectivity for metabotropic glutamate receptors. However, ACPD has some limitations, including its short half-life and the need for high concentrations to activate the receptors. These limitations can be overcome by using other agonists or modulators of metabotropic glutamate receptors.
Zukünftige Richtungen
There are several future directions for research on ACPD and metabotropic glutamate receptors. These include the development of more potent and selective agonists and modulators of these receptors, the identification of novel signaling pathways activated by these receptors, and the exploration of the therapeutic potential of these receptors in various neurological disorders. Additionally, the role of metabotropic glutamate receptors in other physiological processes such as pain, addiction, and mood disorders can also be explored using ACPD and other tools.
Synthesemethoden
The synthesis of ACPD involves the reaction of 4-(aminocarbonyl)pyridine with ethyl 4-bromobutyrate in the presence of a base such as potassium carbonate. The resulting intermediate is then reacted with 4-aminobutanoic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) to obtain ACPD. The final product is obtained as a chloride salt by treating ACPD with hydrochloric acid.
Wissenschaftliche Forschungsanwendungen
ACPD has been extensively used in scientific research as a tool to study the mechanism of action of metabotropic glutamate receptors. It has been shown to be a potent agonist of these receptors and has been used in several studies to understand the signaling pathways activated by these receptors. ACPD has also been used to study the role of metabotropic glutamate receptors in synaptic plasticity, learning, and memory.
Eigenschaften
CAS-Nummer |
115920-43-9 |
|---|---|
Produktname |
(S)-4-(Aminocarbonyl)-1-(4-amino-4-carboxybutyl)pyridazinium chloride |
Molekularformel |
C10H16N4O3.Cl |
Molekulargewicht |
274.7 g/mol |
IUPAC-Name |
(2S)-2-amino-5-(4-carbamoylpyridazin-1-ium-1-yl)pentanoic acid;chloride |
InChI |
InChI=1S/C10H14N4O3.ClH/c11-8(10(16)17)2-1-4-14-5-3-7(6-13-14)9(12)15;/h3,5-6,8H,1-2,4,11H2,(H2-,12,15,16,17);1H/t8-;/m0./s1 |
InChI-Schlüssel |
UNLIMPSYAWNGDA-QRPNPIFTSA-N |
Isomerische SMILES |
C1=C[N+](=NC=C1C(=O)N)CCC[C@@H](C(=O)O)N.[Cl-] |
SMILES |
C1=C[N+](=NC=C1C(=O)N)CCCC(C(=O)O)N.[Cl-] |
Kanonische SMILES |
C1=C[N+](=NC=C1C(=O)N)CCCC(C(=O)O)N.[Cl-] |
Synonyme |
Pyridazomycin |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




